2-Naphthol
Overview
Description
Mechanism of Action
Target of Action
2-Naphthol, also known as β-naphthol, is a naphthalene homologue of phenol . It has multiple reactive sites that allow it to be utilized in several kinds of organic reactions . The primary targets of this compound are proteins and sugars in nematodes like M. incognita .
Mode of Action
This compound interacts with its targets by inducing structural and biochemical changes . It inhibits protein synthesis and disrupts sugar metabolism, leading to the death of the nematode . Electrophilic attack occurs characteristically at the 1-position as indicated by nitrosylation to give 1-nitroso-2-naphthol .
Biochemical Pathways
The electron-rich aromatic framework of this compound allows it to be utilized in several kinds of organic reactions . It is involved in the synthesis of diverse heterocyclic compounds . For instance, it can be oxidatively coupled to form BINOL, a C2-symmetric ligand popularized for use in asymmetric catalysis .
Pharmacokinetics
It is known to be present in ambient air and can enter the body through inhalation or ingestion . Once absorbed, it can lead to systemic effects, including oxidative stress .
Result of Action
The action of this compound results in significant biochemical changes in its targets. In nematodes, it leads to structural alterations, protein synthesis inhibition, sugar metabolism disruption, and oxidative stress, ultimately leading to nematode death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to be harmful when inhaled or swallowed and is dangerous to the environment, especially aquatic organisms . Despite environmental concerns, methods like volatilization and biodegradation can mitigate its impact .
Biochemical Analysis
Biochemical Properties
2-Naphthol is a versatile compound with unique reactivity due to its hydroxyl group at the 2-position . It is widely used in organic synthesis for creating diverse heterocyclic compounds such as xanthenes, chromenes, and furans . The electron-rich aromatic structure of this compound contains multiple reactive sites, allowing for its versatile utilization in various organic transformations .
Cellular Effects
Chronic exposure to this compound stimulates lipid accumulation in adipocytes and inflammation in adipocytes and macrophages . It has been found that this compound increased the expression of key adipogenic and lipogenic genes while decreasing lipolytic gene expression in chronically treated 3T3-L1 and BAT1 adipocytes .
Molecular Mechanism
This compound can be oxidatively coupled to form BINOL, a C2-symmetric ligand popularized for use in asymmetric catalysis . It converts to 2-naphthalenethiol by reaction with dimethylthiocarbamoyl chloride via the Newman–Kwart rearrangement . The OH→Br conversion has also been described .
Temporal Effects in Laboratory Settings
The unique reactivity of this compound, along with its easy accessibility, handling, moisture stability, and low cost, makes it a fascinating candidate for organic chemists . Its applications extend to the design and synthesis of privileged scaffolds such as xanthenes, chromenes, oxazines, furans, and naphthopyrans .
Metabolic Pathways
It is known that this compound is produced by a two-step process that begins with the sulfonation of naphthalene in sulfuric acid .
Transport and Distribution
Its solubility in simple alcohols, ethers, and chloroform suggests that it may be readily transported and distributed within biological systems .
Subcellular Localization
Many biochemical studies on isolated subcellular fractions have shown most of the hydrolytic enzymes to be associated with vacuoles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Traditionally, BETANAPHTHOL is produced by a two-step process that begins with the sulfonation of naphthalene in sulfuric acid :
C10H8+H2SO4→C10H7SO3H+H2O
The sulfonic acid group is then cleaved in molten sodium hydroxide :
C10H7(SO3H)+3NaOH→C10H7ONa+Na2SO3+2H2O
Neutralization of the product with acid gives BETANAPHTHOL .
Industrial Production Methods: BETANAPHTHOL can also be produced by a method analogous to the cumene process . This involves the use of various catalysts and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: BETANAPHTHOL undergoes various chemical reactions, including oxidation, reduction, substitution, and coupling reactions . Some reactions are explicable with reference to its tautomerism, which produces a small amount of the keto tautomer .
Common Reagents and Conditions:
Major Products:
BINOL: Formed through oxidative coupling.
2-Aminonaphthalene: Formed through the Bucherer reaction.
Sudan Dyes: Formed through coupling with diazonium salts.
Scientific Research Applications
BETANAPHTHOL has drawn great attention in various organic transformations due to its attributes, such as low cost, easy handling, and eco-friendliness . It is used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, and naphthopyrans . These compounds hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities, including antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV properties . BETANAPHTHOL also contributes to material science, dyes and pigment science, and agrochemistry .
Comparison with Similar Compounds
BETANAPHTHOL is compared with other similar compounds, such as 1-naphthol, which differs by the location of the hydroxyl group on the naphthalene ring . Other similar compounds include:
- Xanthenes
- Furans
- Pyrans
- Oxazines
BETANAPHTHOL’s uniqueness lies in its multiple reactive sites and its ability to participate in a wide range of organic reactions, making it a valuable precursor for the synthesis of diverse heterocyclic compounds .
Properties
IUPAC Name |
naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZRIHNYRIHIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Record name | 2-NAPHTHOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26716-78-9, Array | |
Record name | 2-Naphthalenol, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26716-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Betanaphthol [NF] | |
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DSSTOX Substance ID |
DTXSID5027061 | |
Record name | 2-Naphthalenol | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; Darkens upon aging and exposure to sunlight; [Hawley] Tan chips with a phenol-like odor; [MSDSonline], Solid, WHITE-TO-YELLOWISH-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 2-Naphthalenol | |
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Record name | 2-Naphthol | |
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Record name | 2-NAPHTHOL | |
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Boiling Point |
285 °C, 285.00 to 286.00 °C. @ 760.00 mm Hg | |
Record name | 2-NAPHTHOL | |
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Record name | 2-Naphthol | |
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Record name | 2-NAPHTHOL | |
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Flash Point |
152.7 °C, 153 °C, 153 °C (307 °F) (Closed cup), 307 °F (153 °C) (Closed cup) | |
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Solubility |
In water, 7.55X10+2 mg/L at 25 °C, Soluble in alcohol, ether, chloroform, glycerol, oils, alkaline solutions, Very soluble in ethanol, ethyl ether; soluble in benzene, chloroform; slightly soluble in ligroin, 1 gram dissolves in 1000 mL water, 80 mL boiling water, 0.8 mL alcohol, 17 mL chloroform, 1.3 mL ether, 755 mg/L @ 25 °C (exp), Solubility in water, g/100ml at 25 °C: 0.074 | |
Record name | 2-NAPHTHOL | |
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Record name | 2-Naphthol | |
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Record name | 2-NAPHTHOL | |
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Density |
1.28 g/cu cm at 20 °C, 1.28 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 5 | |
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Vapor Pressure |
VP: 9.9 mm Hg at 144 °C, Vapor pressure = 2.9X10-3 mm Hg at 25 °C (extrapolated - Super cooled liquid), 3.2X10-4 mm Hg at 25 °C (solid) (Extrapolated using value obtained from Boublik T et al (1984)), Vapor pressure, Pa at 25 °C: 2 | |
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Color/Form |
White, lustrious, bulky leaflets or white powder. Darkens with age | |
CAS No. |
135-19-3, 1321-67-1 | |
Record name | 2-Naphthol | |
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Melting Point |
121.6 °C, 123 °C, 122 °C | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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